molecular formula C9H14O3 B12553141 2-Cyclohexen-1-one, 3-(methoxymethoxy)-6-methyl- CAS No. 147728-67-4

2-Cyclohexen-1-one, 3-(methoxymethoxy)-6-methyl-

Cat. No.: B12553141
CAS No.: 147728-67-4
M. Wt: 170.21 g/mol
InChI Key: PYUYUZWEFRVOJA-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3-(methoxymethoxy)-6-methyl- is an organic compound with a unique structure that includes a cyclohexene ring with a ketone group and methoxymethoxy and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 3-(methoxymethoxy)-6-methyl- typically involves the reaction of 2-Cyclohexen-1-one with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the methoxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3-(methoxymethoxy)-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Cyclohexen-1-one, 3-(methoxymethoxy)-6-methyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 3-(methoxymethoxy)-6-methyl- involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the methoxymethoxy group can undergo hydrolysis under acidic or basic conditions. These interactions can affect the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-one: Lacks the methoxymethoxy and methyl substituents, making it less reactive in certain conditions.

    3-Methyl-2-cyclohexen-1-one: Similar structure but without the methoxymethoxy group.

    3-Ethoxy-2-cyclohexen-1-one: Contains an ethoxy group instead of methoxymethoxy.

Uniqueness

2-Cyclohexen-1-one, 3-(methoxymethoxy)-6-methyl- is unique due to the presence of both methoxymethoxy and methyl groups, which influence its reactivity and potential applications. The combination of these substituents provides distinct chemical properties that are not observed in similar compounds.

Properties

CAS No.

147728-67-4

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

3-(methoxymethoxy)-6-methylcyclohex-2-en-1-one

InChI

InChI=1S/C9H14O3/c1-7-3-4-8(5-9(7)10)12-6-11-2/h5,7H,3-4,6H2,1-2H3

InChI Key

PYUYUZWEFRVOJA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=CC1=O)OCOC

Origin of Product

United States

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